Nav1.6 vs. Nav1.7 Subtype Selectivity: A 24-Fold Difference in Potency
Poneratoxin exhibits a pronounced selectivity for the voltage-gated sodium channel subtype NaV1.6 over NaV1.7. In a direct head-to-head comparison on human channels expressed in mammalian cells, poneratoxin was found to be approximately 24-fold more potent on NaV1.6 (EC50 = 97 ± 10 nM) than on NaV1.7 (EC50 = 2.3 ± 0.4 µM) [1]. This selectivity profile is a key differentiator from toxins like Ta3a, which are equipotent on NaV1.6 and NaV1.7 [1].
| Evidence Dimension | Potency (EC50) for sodium channel subtypes |
|---|---|
| Target Compound Data | hNaV1.6: EC50 = 97 ± 10 nM; hNaV1.7: EC50 = 2.3 ± 0.4 µM |
| Comparator Or Baseline | Ant venom toxin Ta3a: hNaV1.6 EC50 = 25 ± 2 nM; hNaV1.7 EC50 = 25 ± 2 nM |
| Quantified Difference | Poneratoxin shows a 23.7-fold higher potency for NaV1.6 than NaV1.7; Ta3a shows no subtype selectivity. |
| Conditions | Whole-cell voltage-clamp recordings on human NaV1.6 and NaV1.7 channels heterologously expressed in mammalian cells (HEK293). |
Why This Matters
This specific subtype selectivity profile defines the compound's utility for probing NaV1.6-mediated mechanisms in pain and neuronal excitability, distinguishing it from non-selective or NaV1.7-selective modulators.
- [1] Robinson, S. D., Mueller, A., Clayton, D., Starobova, H., Hamilton, B. R., Payne, C. D., Vetter, I., King, G. F., & Undheim, E. A. B. (2023). Ant venoms contain vertebrate-selective pain-causing sodium channel toxins. Nature Communications, 14(1), 2977. View Source
